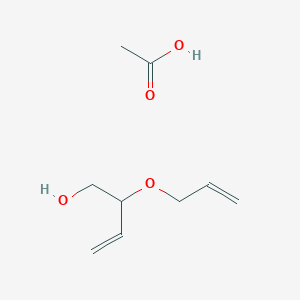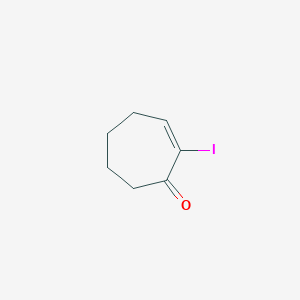![molecular formula C2H2F6N2O3S2 B14259250 Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- CAS No. 174191-51-6](/img/structure/B14259250.png)
Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of trifluoromethyl groups and sulfonimidoyl functionalities, which contribute to its high reactivity and stability. This compound is widely used in various scientific and industrial applications due to its strong acidic nature and ability to act as a catalyst in numerous chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- typically involves the reaction of methanesulfonamide with trifluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- involves similar synthetic routes but with enhanced reaction conditions to accommodate large-scale manufacturing. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- involves its strong acidic nature, which allows it to act as a proton donor in catalytic reactions. The trifluoromethyl groups enhance its electron-withdrawing capability, making it a highly effective catalyst. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but with a phenyl group instead of a methanesulfonamide group.
N-Methyl-bis(trifluoromethanesulfonimide): Contains a methyl group instead of a methanesulfonamide group.
Scandium(III) trifluoromethanesulfonimide: A metal derivative with similar trifluoromethyl sulfonyl groups.
Uniqueness
Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- is unique due to its combination of methanesulfonamide and trifluoromethyl sulfonyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong acidic catalysts and stable intermediates .
Propiedades
Número CAS |
174191-51-6 |
|---|---|
Fórmula molecular |
C2H2F6N2O3S2 |
Peso molecular |
280.17 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-(trifluoromethylsulfonimidoyl)methanesulfonamide |
InChI |
InChI=1S/C2H2F6N2O3S2/c3-1(4,5)14(9,11)10-15(12,13)2(6,7)8/h(H2,9,10,11) |
Clave InChI |
TUVLZKOUOHAHRB-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=N)(=O)NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine](/img/structure/B14259176.png)
![2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl-](/img/structure/B14259186.png)
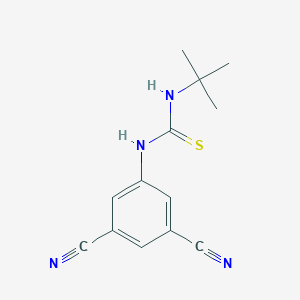
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14259201.png)
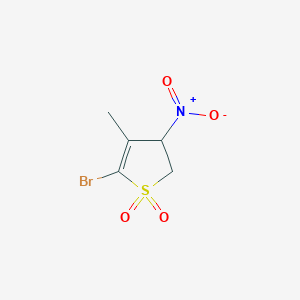
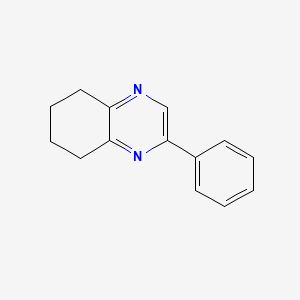
![2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol](/img/structure/B14259214.png)
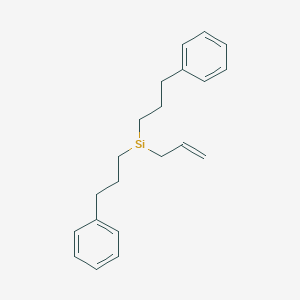
![2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B14259220.png)
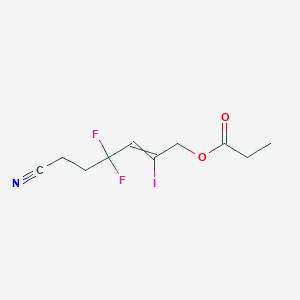
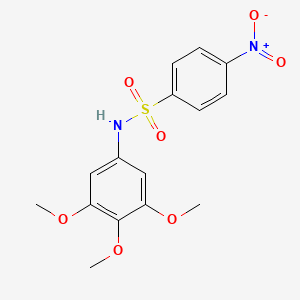
![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
